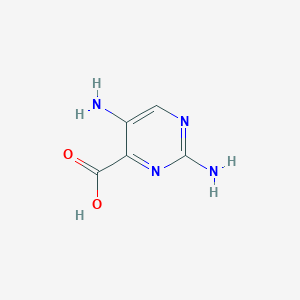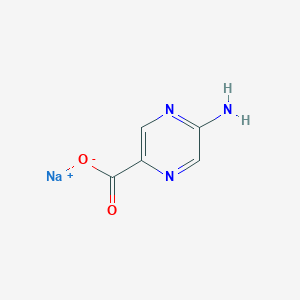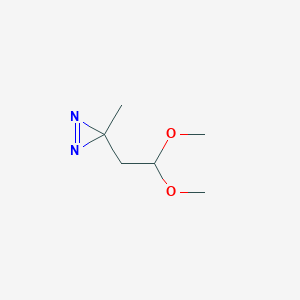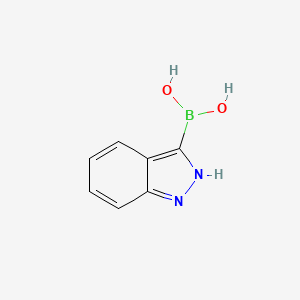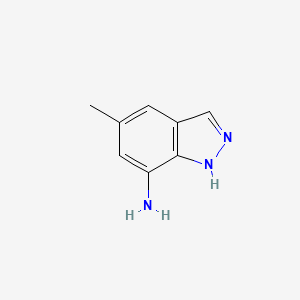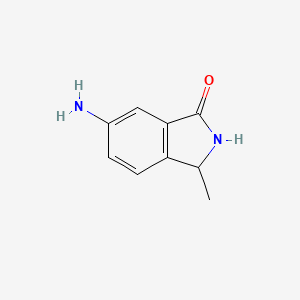
6-Amino-3-methylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methylisoindolin-1-one is a heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylisoindolin-1-one can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and reduction steps . Another method includes the cyanation of aromatic compounds without using costly transition metal catalysts, followed by complete hydrogenation of the resulting dicyanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high atom-efficiency processes. These methods emphasize simple operation and cost-effectiveness, making them suitable for bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other isoindoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
Scientific Research Applications
6-Amino-3-methylisoindolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-3-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its biological activity and used in pharmaceuticals.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
6-Amino-3-methylisoindolin-1-one is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-amino-3-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
MWQJPRPOOQZHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)N)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)

